(2S)-Nonan-2-yl 2,5-dibromobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
518015-85-5 |
|---|---|
Molecular Formula |
C16H22Br2O2 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
[(2S)-nonan-2-yl] 2,5-dibromobenzoate |
InChI |
InChI=1S/C16H22Br2O2/c1-3-4-5-6-7-8-12(2)20-16(19)14-11-13(17)9-10-15(14)18/h9-12H,3-8H2,1-2H3/t12-/m0/s1 |
InChI Key |
VTZIKECAZSJZBZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCC[C@H](C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
CCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2s Nonan 2 Yl 2,5 Dibromobenzoate and Analogues
Esterification Strategies for Assembling Benzoate (B1203000) Esters
The creation of benzoate esters from carboxylic acids and alcohols is a fundamental transformation in organic synthesis. The choice of method often depends on the specific characteristics of the substrates, such as steric hindrance and the presence of sensitive functional groups.
Conventional Esterification Techniques
Traditional methods for esterification remain widely used due to their reliability and well-established protocols.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com This equilibrium-driven process typically requires the removal of water to achieve high yields. mdpi.com While effective for simple alcohols, the reaction with secondary alcohols like (S)-nonan-2-ol can be sluggish.
Commonly used acid catalysts include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com However, these homogeneous catalysts can be difficult to separate from the reaction mixture and may lead to the formation of byproducts, particularly with sensitive substrates. mdpi.comgoogle.com To circumvent these issues, solid acid catalysts are being developed as recyclable and more environmentally benign alternatives. mdpi.com
For the synthesis of (2S)-Nonan-2-yl 2,5-dibromobenzoate, this would involve reacting 2,5-dibromobenzoic acid with (S)-nonan-2-ol under acidic conditions. The efficiency of this reaction would be influenced by the choice of catalyst and the effective removal of water.
| Reactants | Catalyst | Conditions | Product |
| 2,5-Dibromobenzoic acid, (S)-Nonan-2-ol | Acid Catalyst (e.g., H₂SO₄) | Heat, Water Removal | This compound |
Table 1: Generalized Direct Esterification Reaction
The Mitsunobu reaction provides a powerful and versatile method for the synthesis of esters from alcohols with inversion of stereochemistry. organic-chemistry.orgnih.govwikipedia.org This is particularly valuable for the synthesis of chiral esters from chiral secondary alcohols. organic-chemistry.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction. organic-chemistry.orgwikipedia.org This results in a clean inversion of the stereocenter of the alcohol. organic-chemistry.org Therefore, to synthesize this compound using this method, one would start with (R)-nonan-2-ol.
Recent advancements have focused on developing reagents that simplify the removal of byproducts, a common challenge in Mitsunobu reactions. organic-chemistry.org
| Alcohol | Carboxylic Acid | Reagents | Product (with Inversion) |
| (R)-Nonan-2-ol | 2,5-Dibromobenzoic acid | PPh₃, DEAD/DIAD | This compound |
Table 2: Mitsunobu Reaction for the Synthesis of this compound
Catalytic Approaches in Ester Synthesis
Catalytic methods offer milder reaction conditions and improved selectivity compared to conventional techniques. Both biocatalytic and metal-catalyzed approaches have been developed for ester synthesis.
Enzymes, particularly lipases, have emerged as highly effective catalysts for esterification reactions. researchgate.netosti.gov They offer high selectivity, operate under mild conditions, and are environmentally friendly. nih.gov Lipases can catalyze the esterification of a wide range of substrates, including secondary alcohols. osti.govnih.gov
The enzymatic esterification of fatty acids with secondary alcohols has been demonstrated, although the reaction rates are generally lower than with primary alcohols. osti.govresearchgate.net The choice of lipase (B570770) and reaction medium (e.g., organic solvents or aqueous micellar systems) can significantly influence the reaction's efficiency and selectivity. nih.govnih.gov For instance, polyethylene (B3416737) glycol-modified lipase has been shown to catalyze the esterification of chiral secondary alcohols in organic solvents with a preference for one enantiomer. nih.gov
Dynamic kinetic resolution, which combines enzymatic acylation with in-situ racemization of the alcohol, can provide high yields of a single enantiomer of the ester. organic-chemistry.org
| Substrates | Biocatalyst | Key Features |
| 2,5-Dibromobenzoic acid, (S)-Nonan-2-ol | Lipase | Mild conditions, high selectivity |
| Racemic Nonan-2-ol, Acyl Donor | Lipase + Racemization Catalyst | Dynamic kinetic resolution for high enantiomeric excess |
Table 3: Biocatalytic Approaches to Chiral Benzoate Esters
Various metal-based catalysts have been developed for the synthesis of benzoate esters. google.comscielo.brresearchgate.net These catalysts can be heterogeneous, offering advantages in terms of recovery and reuse. mdpi.comscielo.br For example, zirconium-based solid acids have been shown to be effective for the esterification of various benzoic acids with methanol (B129727). mdpi.comresearchgate.net
Tin(II) compounds are also used as catalysts for the esterification of benzoic acid with C7 to C13 alcohols, operating at high temperatures. google.com Layered benzoates of alkaline earth metals like barium, calcium, and strontium have also demonstrated catalytic activity for the methyl esterification of benzoic acid. scielo.br
While many examples focus on the synthesis of methyl benzoates, these catalytic systems could potentially be adapted for the esterification with more complex secondary alcohols like (S)-nonan-2-ol.
| Catalyst Type | Example | Application |
| Solid Acid Catalyst | Zirconium/Titanium solid acid | Esterification of benzoic acids with methanol mdpi.comresearchgate.net |
| Tin Compound | Tin(II) compounds | Esterification of benzoic acid with C7-C13 alcohols google.com |
| Layered Metal Benzoates | Barium, Calcium, Strontium benzoates | Methyl esterification of benzoic acid scielo.br |
Table 4: Examples of Metal Catalysts for Benzoate Ester Synthesis
Stereoselective Synthesis of the Chiral (2S)-Nonan-2-ol Moiety
The generation of the chiral secondary alcohol, (2S)-Nonan-2-ol, is a critical step that dictates the stereochemistry of the final product. Several asymmetric strategies can be employed to achieve high enantiomeric purity.
A prominent method for synthesizing chiral secondary alcohols is the enantioselective reduction of the corresponding prochiral ketone, in this case, 2-nonanone (B1664094). This transformation is typically achieved using chiral reducing agents or catalytic systems. These systems create a chiral environment around the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol over the other. youtube.comlibretexts.org
One of the most effective approaches involves the use of chiral catalysts, such as those developed by Noyori, Knowles, and Sharpless, who were awarded the Nobel Prize in Chemistry in 2001 for their work on asymmetric synthesis. libretexts.org For instance, catalytic hydrogenation using a chiral ruthenium-phosphine complex can effectively reduce 2-nonanone to (2S)-Nonan-2-ol with high enantioselectivity. Another well-established method is the use of stoichiometric chiral reducing agents like those derived from lithium aluminum hydride modified with chiral ligands, such as (R)-(-)-1,1'-bi-2-naphthol (BINAL-H). acs.org The choice of catalyst and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the desired (S)-enantiomer.
Table 1: Examples of Reagents for Enantioselective Reduction of 2-Nonanone
| Reagent/Catalyst System | Chiral Ligand/Auxiliary | Expected Outcome |
|---|---|---|
| Ru(II)-BINAP | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | High enantiomeric excess of (S)-Nonan-2-ol |
| Lithium Aluminum Hydride (LAH) | (R)-(-)-1,1'-Bi-2-naphthol (BINAL-H) | Preferential formation of (S)-Nonan-2-ol |
Enzymatic kinetic resolution offers a powerful and environmentally benign alternative for obtaining enantiomerically pure alcohols. researchgate.netmdpi.com This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
For the preparation of (2S)-Nonan-2-ol, a racemic mixture of nonan-2-ol can be subjected to enzymatic acylation. In the presence of a suitable acyl donor (e.g., vinyl acetate) and a lipase that preferentially acylates the (R)-enantiomer, the (R)-nonan-2-yl acetate (B1210297) will be formed, leaving behind the unreacted (2S)-Nonan-2-ol with high enantiomeric purity. The ester and the unreacted alcohol can then be separated by standard chromatographic techniques. Lipases from Candida species are frequently employed for such resolutions. mdpi.com The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme under the specific reaction conditions. mdpi.com
Instead of resolving a racemic mixture or reducing a ketone, asymmetric synthesis can build the chiral center directly during the formation of the carbon skeleton. youtube.comyoutube.com This can be achieved through various methods, including the use of chiral auxiliaries or asymmetric alkylation.
A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. youtube.com For example, an enolate derived from a chiral imine or oxazolidinone could undergo diastereoselective alkylation with a suitable heptyl electrophile. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched precursor to (2S)-Nonan-2-ol. Asymmetric synthesis of aldehydes has been achieved with high enantiomeric excess using chiral amines. uoa.gr These methods offer a high degree of control over the stereochemistry but may require additional synthetic steps for the attachment and removal of the auxiliary.
Introduction of Dibrominated Aromatic Rings
The synthesis of the 2,5-dibromobenzoic acid component requires regioselective bromination of the aromatic ring.
Electrophilic aromatic substitution is the classic method for introducing halogen atoms onto a benzene (B151609) ring. libretexts.orglibretexts.orgyoutube.com However, the directing effects of the substituents on the ring are paramount. The carboxylic acid group (-COOH) is a deactivating and meta-directing group. askfilo.comyoutube.com Therefore, direct bromination of benzoic acid with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) will predominantly yield 3-bromobenzoic acid, and further bromination would likely lead to 3,5-dibromobenzoic acid, not the desired 2,5-isomer. askfilo.comyoutube.com
To achieve the 2,5-substitution pattern, the directing effects of the substituents must be carefully managed. This often involves starting with a differently substituted benzene ring and then converting the substituents to the desired carboxylic acid and bromine atoms.
Given the unsuitability of direct bromination of benzoic acid, alternative synthetic routes are necessary to obtain 2,5-dibromobenzoic acid. One common strategy is to start with a precursor that already has the desired substitution pattern or can be readily converted to it.
For instance, a synthetic pathway can begin with a starting material like 5-bromoisatin, which can undergo reduction and then a diazotized bromination to yield 2,5-dibromo-phenylacetic acid, which can then be oxidized to the target benzoic acid. google.com Another approach involves the oxidation of 2,5-dibromotoluene (B165575) or a similar precursor. A patent describes the synthesis of 2,5-dibromo phenylacetic acid from 2,5-dibromomethylbenzene. google.com Furthermore, 2,4-dibromoacetophenone can be oxidized to 2,4-dibromobenzoic acid using an alkaline permanganate (B83412) solution. mdpi.com While this yields the 2,4-isomer, similar oxidative strategies on appropriately substituted precursors can lead to the 2,5-isomer. The purification of 2,5-dibromobenzoic acid can be achieved by crystallization from water or ethanol (B145695). chemicalbook.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2S)-Nonan-2-ol |
| 2,5-dibromobenzoic acid |
| 2-nonanone |
| (R)-(-)-1,1'-bi-2-naphthol |
| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| (R)-nonan-2-yl acetate |
| vinyl acetate |
| benzoic acid |
| bromine |
| iron(III) bromide |
| 3-bromobenzoic acid |
| 3,5-dibromobenzoic acid |
| 5-bromoisatin |
| 2,5-dibromo-phenylacetic acid |
| 2,5-dibromotoluene |
| 2,5-dibromomethylbenzene |
| 2,4-dibromoacetophenone |
Advanced Bromination Methodologies
The creation of the 2,5-dibromobenzoate core of the target molecule necessitates the selective bromination of an aromatic precursor, typically benzoic acid. Traditional methods often employ elemental bromine and a Lewis acid catalyst, which, while effective, pose significant handling risks and environmental concerns. To mitigate these issues, advanced bromination methodologies have been developed that offer enhanced safety, selectivity, and adherence to green chemistry principles.
A prominent advanced technique is the use of N-Bromosuccinimide (NBS) as a solid, and therefore safer, source of electrophilic bromine. The reaction can be catalyzed by a strong protic acid, such as sulfuric acid, to achieve the desired dibromination on the benzoic acid ring. The solid nature of NBS simplifies handling and reduces the risks associated with volatile and corrosive liquid bromine.
Another sophisticated approach involves the in situ generation of bromine. This can be accomplished by oxidizing a stable bromide salt, like sodium or potassium bromide, with a less hazardous oxidizing agent such as hydrogen peroxide. This method avoids the direct use of elemental bromine altogether. The reaction is typically performed in an acidic medium, and careful control of stoichiometry and temperature is essential to guide the reaction towards the desired 2,5-dibromo isomer. google.com For instance, dissolving an alkali metal salt of the benzoic acid with a bromate-bromide salt mixture and adding this solution to a dilute acid can achieve efficient bromination. google.com
The table below provides a comparative overview of different bromination methodologies.
Table 1: Comparison of Bromination Methodologies for Aromatic Acids
| Feature | Traditional Method | N-Bromosuccinimide (NBS) Method | In Situ Generation (e.g., H₂O₂/NaBr) |
| Brominating Agent | Liquid Br₂ | Solid NBS | NaBr (or other bromide salt) |
| Catalyst/Activator | Lewis Acid (e.g., FeBr₃) | Strong Acid (e.g., H₂SO₄) | Oxidizing Agent (e.g., H₂O₂) |
| Safety Profile | High risk (corrosive, toxic) | Moderate risk (safer handling) | Lower risk (avoids liquid Br₂) |
| Byproducts | HBr, catalyst waste | Succinimide, acid waste | Water, salt waste |
| Control | Can be difficult to control | Good control over stoichiometry | Requires precise control of conditions |
Integrated Synthetic Pathways for this compound
A stepwise, or linear, synthesis involves the sequential construction of the molecule.
Preparation of 2,5-Dibromobenzoic Acid : This precursor is synthesized via the electrophilic bromination of benzoic acid, as detailed in the advanced methodologies above. jcsp.org.pk Optimization focuses on maximizing the yield of the 2,5-isomer over other possible dibrominated or polybrominated products by carefully controlling the catalyst, temperature, and reaction time. The crude product can be purified by crystallization from ethanol or water. chemicalbook.com
Synthesis of (2S)-Nonan-2-ol : The chiral alcohol fragment can be prepared by two main routes. A classical approach involves the non-stereoselective synthesis of racemic 2-nonanol, for example, through the reaction of a heptyl Grignard reagent with acetaldehyde, followed by enzymatic kinetic resolution to isolate the desired (S)-enantiomer. A more modern and efficient approach is the direct asymmetric reduction of the corresponding ketone, nonan-2-one, using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a chiral enzyme) to produce (2S)-nonan-2-ol with high enantiopurity. researchgate.net
Esterification : The final step is the coupling of 2,5-dibromobenzoic acid and (2S)-nonan-2-ol. While traditional Fischer esterification (acid-catalyzed) is an option, milder conditions are often preferred to preserve the stereochemical integrity of the chiral alcohol. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. jove.com Optimization of this step involves screening solvents, with greener options like acetonitrile (B52724) being viable alternatives to chlorinated solvents, and adjusting the temperature to ensure complete reaction without side products. jove.com
In a convergent route to this compound:
Fragment A (Acid) : 2,5-dibromobenzoic acid is prepared and purified in a separate series of reactions.
Fragment B (Alcohol) : (2S)-nonan-2-ol is synthesized via an optimized asymmetric route.
Green Chemistry Principles in the Synthesis of Brominated Chiral Esters
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the sustainability of the process. labmanager.comresearchgate.netbenthamdirect.com
Safer Solvents and Reagents : A key green improvement is the replacement of hazardous reagents and solvents. Using NBS or an H₂O₂/NaBr system instead of elemental bromine for the bromination step significantly improves safety. google.com In the esterification step, substituting chlorinated solvents like dichloromethane (B109758) with less toxic alternatives such as acetonitrile or ethyl acetate reduces environmental harm. jove.com
Use of Catalysis : The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. This includes employing acid catalysts for bromination, catalytic amounts of DMAP for esterification, and highly efficient chiral catalysts for the asymmetric synthesis of the alcohol. jove.com Biocatalysis, using enzymes like lipases for the resolution or synthesis of the chiral alcohol, represents a particularly green option, as it operates under mild conditions (moderate temperature and pressure) and often in aqueous systems. researchgate.netbenthamdirect.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can enable lower reaction temperatures. Enzymatic reactions are particularly energy-efficient as they typically proceed at or near room temperature. benthamdirect.com
By integrating these principles, the synthesis of brominated chiral esters can be made safer, more efficient, and more environmentally sustainable.
Stereochemical Analysis and Chiral Recognition Studies
Determination of Absolute Configuration
Establishing the absolute configuration of a chiral molecule is a cornerstone of stereochemistry. Various spectroscopic and crystallographic methods are utilized to unambiguously assign the (R) or (S) designation to a stereocenter.
Application of Circular Dichroism (CD) and Electronic Circular Dichroism (ECD)
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edu This technique is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. psu.edursc.org Electronic Circular Dichroism (ECD), which focuses on electronic transitions, is a powerful tool for this purpose. rsc.org
For (2S)-Nonan-2-yl 2,5-dibromobenzoate, the dibromobenzoate moiety acts as a chromophore. The interaction of this chromophore with the chiral nonan-2-ol portion of the molecule gives rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter. nih.gov
In a typical analysis, the experimental ECD spectrum of the compound would be recorded and compared with the theoretically calculated spectrum for a known configuration (e.g., the (S)-configuration). A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.gov The interpretation of ECD spectra can be complex due to conformational flexibility, which can be addressed through computational modeling of the various possible conformers and their Boltzmann-weighted contributions to the final spectrum. nih.govresearchgate.net
Table 1: Illustrative ECD Data for a Chiral Benzoate (B1203000) Ester
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (S)-isomer (M⁻¹cm⁻¹) |
| 280 | +2.5 | +2.8 |
| 255 | -1.8 | -2.0 |
| 230 | +5.1 | +5.5 |
Vibrational Optical Activity (VOA) Spectroscopy: VCD and VROA
Vibrational Optical Activity (VOA) encompasses two techniques: Vibrational Circular Dichroism (VCD) and Vibrational Raman Optical Activity (VROA). rsc.orgrsc.org These methods measure the differential absorption (VCD) or scattering (VROA) of left and right circularly polarized infrared radiation by chiral molecules. rsc.orgrsc.org VOA provides detailed information about the stereochemistry and conformational equilibrium of molecules in solution. wikipedia.orguantwerpen.be
A significant advantage of VOA is that it probes the chirality of the entire molecule, as all vibrational modes can potentially be VOA-active, unlike ECD which is limited to chromophoric regions. rsc.org For this compound, VCD and VROA spectra would exhibit a series of positive and negative bands corresponding to the various vibrational modes.
The determination of absolute configuration using VOA follows a similar approach to ECD, involving the comparison of experimental spectra with quantum chemical predictions for a known configuration. mdpi.com The complexity of the spectra often necessitates sophisticated computational analysis to achieve a reliable assignment. mdpi.com
Chiral Derivatizing Agent (CDA) Strategies in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers in a standard achiral environment. The use of a chiral derivatizing agent (CDA) overcomes this limitation by converting a pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra. wikipedia.orgnih.gov
For the analysis of this compound, the precursor alcohol, (S)-nonan-2-ol, would be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). researchgate.net This reaction forms diastereomeric esters. The differences in the chemical shifts (Δδ) of the protons near the stereocenter in the ¹H NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original alcohol. researchgate.nettcichemicals.com
Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for a Diastereomeric Ester of a Secondary Alcohol
| Proton | δ for (S)-alcohol derivative (ppm) | δ for (R)-alcohol derivative (ppm) | Δδ (ppm) |
| H-2 | 4.95 | 4.98 | -0.03 |
| H-3a | 1.52 | 1.48 | +0.04 |
| H-3b | 1.65 | 1.60 | +0.05 |
X-ray Crystallography for Absolute Stereochemistry (where applicable for derivatives)
X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. researchgate.net
For this compound, which may be an oil or difficult to crystallize, a common strategy is to synthesize a crystalline derivative. The presence of the heavy bromine atoms in the 2,5-dibromobenzoate moiety is advantageous for X-ray analysis as it facilitates the determination of the absolute structure through anomalous dispersion effects. researchgate.net The Flack parameter, obtained from the crystallographic data, is a critical indicator of the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. researchgate.net
Enantiodifferentiation and Chiral Purity Assessment
Beyond determining the absolute configuration, it is often necessary to quantify the relative amounts of each enantiomer in a sample, a measure known as enantiomeric excess (e.e.) or enantiomeric purity.
Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the most widely used technique for separating enantiomers and determining their relative proportions. uma.es This is achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC). The CSP interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. researchgate.net
To determine the enantiomeric excess of this compound, a sample would be injected onto a suitable chiral column. The resulting chromatogram would show two peaks corresponding to the (S) and (R) enantiomers. The area under each peak is proportional to the concentration of that enantiomer, and the enantiomeric excess can be calculated from these areas. researchgate.netnih.gov The choice of the CSP and the mobile phase is crucial for achieving good separation. researchgate.net
Table 3: Illustrative Chiral HPLC Data for the Separation of Benzoate Ester Enantiomers
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-isomer | 10.2 | 1,500 |
| (S)-isomer | 12.5 | 98,500 |
| Enantiomeric Excess (% e.e.) | 97.0% |
NMR-based Methods for Enantiomeric Excess Measurement
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. nih.govresearchgate.net These methods typically rely on the use of a chiral resolving agent to convert a pair of enantiomers into diastereomers, which are distinguishable by NMR.
One common approach involves the use of chiral derivatizing agents (CDAs). For an alcohol like (S)-nonan-2-ol, a chiral acid such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, can be used to form diastereomeric esters. researchgate.netalfa-chemistry.com The differing chemical environments of the protons in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer. researchgate.net
Alternatively, chiral solvating agents (CSAs) can be employed. These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. mst.edu This interaction induces chemical shift differences between the enantiomers in the NMR spectrum, enabling the determination of their ratio. The use of CSAs is often preferred as it is a non-destructive method that does not require chemical modification of the analyte. researchgate.net
A hypothetical study was conducted to determine the enantiomeric excess of a sample of nonan-2-ol by derivatizing it with 2,5-dibromobenzoyl chloride to form the corresponding ester, this compound. The analysis was performed using ¹H NMR spectroscopy in the presence of a chiral solvating agent. The resulting data is presented in Table 1.
Table 1: Hypothetical ¹H NMR Data for the Determination of Enantiomeric Excess of Nonan-2-yl 2,5-dibromobenzoate
| Enantiomer | Proton Signal | Chemical Shift (ppm) with (R)-CSA | Chemical Shift (ppm) with (S)-CSA | Integration |
| (S)-enantiomer | -OCH- | 5.15 | 5.12 | 0.95 |
| (R)-enantiomer | -OCH- | 5.12 | 5.15 | 0.05 |
Note: The chemical shifts are hypothetical and represent the expected separation upon interaction with a chiral solvating agent (CSA). The integration values correspond to a sample with a 90% enantiomeric excess of the (S)-enantiomer.
Conformational Analysis of Chiral Esters
Spectroscopic methods such as Nuclear Overhauser Effect (NOE) NMR spectroscopy and Circular Dichroism (CD) are invaluable for elucidating the spatial arrangement of atoms in a molecule. researchgate.net NOE experiments provide information about through-space proximity of nuclei, which helps in determining the relative orientation of different parts of the molecule.
CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly sensitive to the chiral environment and can be used to infer the predominant conformation of a chiral molecule in solution. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to predict the CD spectra for different possible conformations. researchgate.net By comparing the experimentally measured CD spectrum with the calculated spectra, the most likely conformation in solution can be identified.
A simulated study on this compound might involve calculating the theoretical CD spectra for various rotational isomers (rotamers) around the ester bond and the chiral center. The results of such a hypothetical analysis are presented in Table 2.
Table 2: Hypothetical Spectroscopic Data for Conformational Analysis of this compound
| Conformer | Calculated λmax (nm) | Calculated Δε (M⁻¹cm⁻¹) | Experimental λmax (nm) | Experimental Δε (M⁻¹cm⁻¹) |
| Rotamer A | 260 | +5.2 | 262 | +4.8 |
| Rotamer B | 258 | -3.1 | - | - |
| Rotamer C | 265 | +1.5 | - | - |
Note: The data is hypothetical. The close agreement between the experimental data and the calculated data for Rotamer A suggests it is the predominant conformation in solution.
Reactivity and Mechanistic Investigations of 2s Nonan 2 Yl 2,5 Dibromobenzoate
Reactivity of the Ester Functionality
The ester group, an amide of a carboxylic acid and an alcohol, is a key site for a variety of chemical transformations. Its reactivity is influenced by both the electronic nature of the 2,5-dibromobenzoyl group and the steric and electronic properties of the (2S)-nonan-2-yl alcohol moiety.
The cleavage of the ester bond in (2S)-Nonan-2-yl 2,5-dibromobenzoate to yield 2,5-dibromobenzoic acid and (2S)-nonan-2-ol is known as hydrolysis. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. ucoz.com
Under acidic conditions, the hydrolysis of esters typically follows a nucleophilic acyl substitution pathway. chemistrysteps.com The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comyoutube.com Subsequent proton transfer and elimination of the alcohol ((2S)-nonan-2-ol) regenerates the carboxylic acid. youtube.com The entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions. chemistrysteps.com For esters of tertiary alcohols, such as this compound, an alternative AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can occur, particularly under strongly acidic conditions. This pathway involves the formation of a stable tertiary carbocation from the alcohol portion. ucoz.com
Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process. masterorganicchemistry.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide ((2S)-nonan-2-oxide), which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol. masterorganicchemistry.com The formation of the resonance-stabilized carboxylate anion drives the reaction to completion. chemistrysteps.com
The hydrolytic stability of this compound is influenced by the steric hindrance provided by the secondary nonyl group and the electronic effect of the dibrominated aromatic ring. The bulky alkyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to less hindered esters. Conversely, the electron-withdrawing bromine atoms on the aromatic ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion on the carbonyl carbon |
| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |
| Reversibility | Reversible | Generally irreversible |
| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
| Key Driver | Excess water to shift equilibrium | Formation of the resonance-stabilized carboxylate |
Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. In the context of this compound, this would involve reacting the ester with a different alcohol in the presence of an acid or base catalyst to form a new ester and (2S)-nonan-2-ol. The general mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
For example, the reaction with methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl 2,5-dibromobenzoate. The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing one of the products as it is formed.
The ester functionality of this compound can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation or aminolysis, typically requires heating and may be catalyzed by acid. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the alcohol, (2S)-nonan-2-ol, yields the corresponding amide.
The direct reaction of esters with amines is often slow. However, the reactivity can be enhanced by converting the ester to a more reactive carboxylic acid derivative, such as an acyl chloride, or by using specific coupling agents.
The ester group in this compound can be reduced to an alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (2,5-dibromophenyl)methanol, and (2S)-nonan-2-ol. harvard.edu LiAlH₄ is a strong and non-selective reducing agent that will reduce a wide variety of functional groups. harvard.edu
More selective reducing agents can also be employed. For instance, diisobutylaluminum hydride (DIBAL-H) can be used for the selective reduction of esters to aldehydes under controlled conditions, or to alcohols. rsc.org The stoichiometry of DIBAL-H is crucial for achieving selective reduction. rsc.org Lithium borohydride (B1222165) is another reagent that can selectively reduce esters in the presence of other functional groups like carboxylic acids. harvard.edu
Derivatization of the ester group can lead to a variety of other functional groups. For example, reaction with Grignard reagents can convert the ester into a tertiary alcohol.
Reactivity of the Aryl Bromide Moieties
The two bromine atoms attached to the aromatic ring of this compound are key sites for reactions that modify the aromatic core of the molecule.
While aromatic rings are generally susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. pressbooks.pub For SNAr to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (like a halide) on the ring. libretexts.org The electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. pressbooks.pubmasterorganicchemistry.com
In this compound, the ester group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the ester. However, the deactivating effect of the bromine atoms themselves must also be considered. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the bromide ion. pressbooks.pub The rate of substitution is influenced by the nature of the nucleophile and the specific substitution pattern of the aromatic ring. masterorganicchemistry.com Research on other dibrominated aromatic compounds has shown that selective mono- or di-substitution can be achieved by carefully controlling the reaction conditions. researchgate.net
It is important to note that SNAr reactions are generally less common than electrophilic aromatic substitutions and require specific conditions to proceed efficiently. pressbooks.pub Alternative mechanisms for nucleophilic substitution on aromatic rings include those involving benzyne (B1209423) intermediates, but these typically require very strong bases. nih.gov
Table 2: Key Reactive Sites and Potential Transformations of this compound
| Reactive Site | Reaction Type | Reagents/Conditions | Potential Products |
| Ester Carbonyl | Hydrolysis | H₃O⁺ or OH⁻ | 2,5-Dibromobenzoic acid, (2S)-Nonan-2-ol |
| Ester Carbonyl | Transesterification | R'OH, H⁺ or base catalyst | New 2,5-dibromobenzoate ester, (2S)-Nonan-2-ol |
| Ester Carbonyl | Amidation | R₂NH, heat | N,N-dialkyl-2,5-dibromobenzamide, (2S)-Nonan-2-ol |
| Ester Group | Reduction | LiAlH₄ or DIBAL-H | (2,5-Dibromophenyl)methanol, (2S)-Nonan-2-ol |
| Aryl Bromides | Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, R₂N⁻), electron-withdrawing groups | Substituted benzoate (B1203000) ester |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
The 2,5-dibromobenzoate scaffold of this compound is a versatile precursor for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex molecules.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org For substrates like this compound, the differential reactivity of the two bromine atoms can be exploited for selective functionalization. Generally, the bromine atom at the 2-position is more sterically hindered than the one at the 5-position, which can influence the regioselectivity of the coupling reaction.
In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The choice of solvent, base, and ligand can significantly impact the reaction's efficiency and selectivity. For instance, using a bulky phosphine (B1218219) ligand can favor coupling at the less hindered 5-position.
A study on a similar compound, 2,5-dibromo-3-hexylthiophene, demonstrated that Suzuki cross-coupling reactions with various arylboronic acids proceeded with moderate to good yields. nih.gov The electronic properties of the substituents on the arylboronic acid were found to have a significant effect on the properties of the resulting products. nih.gov
Stille Coupling:
The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. For this compound, a selective mono-arylation or vinylation could be achieved by carefully controlling the reaction conditions and the stoichiometry of the organostannane reagent. Similar to the Suzuki coupling, the less sterically hindered C5-Br bond would be expected to react preferentially.
The general mechanism of the Stille reaction involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. In the case of this compound, it could be reacted with various alkenes to introduce alkenyl substituents onto the aromatic ring.
The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. thieme-connect.de For dibrominated substrates, mono-alkenylation is often achievable. The reaction typically proceeds with high E-selectivity for the resulting double bond. thieme-connect.de The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. analis.com.my
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild reaction conditions, high functional group tolerance, commercially available reagents. wikipedia.orgyonedalabs.com |
| Stille | Organotin (e.g., organostannanes) | Pd catalyst | Tolerates a wide variety of functional groups, but organotin reagents are toxic. wikipedia.org |
| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |
Lithiation and Organometallic Transformations
The bromine atoms on the aromatic ring of this compound can be utilized in lithiation reactions to generate organolithium intermediates. These intermediates are powerful nucleophiles and can be used in a variety of subsequent organometallic transformations.
Halogen-lithium exchange is a common method for generating aryllithium species. By treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, one of the bromine atoms can be selectively replaced by a lithium atom. The regioselectivity of this exchange is influenced by both steric and electronic factors. The bromine at the 5-position is generally more susceptible to exchange due to less steric hindrance.
Once formed, the aryllithium intermediate can be trapped with various electrophiles to introduce a wide range of functional groups. For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide will produce a carboxylic acid, and reaction with an alkyl halide can introduce an alkyl group.
These organometallic transformations significantly expand the synthetic utility of this compound, allowing for the creation of a diverse array of derivatives.
Mechanistic Studies of Carbon-Bromine Bond Activation
The activation of the carbon-bromine (C-Br) bond is the initial and often rate-determining step in many of the reactions discussed, particularly in metal-catalyzed cross-coupling reactions. Understanding the mechanism of C-Br bond activation is crucial for optimizing reaction conditions and controlling selectivity.
In palladium-catalyzed reactions, the most common mechanism for C-Br bond activation is oxidative addition . rhhz.net In this step, the low-valent palladium(0) catalyst inserts into the C-Br bond, forming a new organopalladium(II) species. This process involves the oxidation of the palladium center from the 0 to the +2 oxidation state.
The relative reactivity of the two C-Br bonds in this compound is a key aspect of its chemistry. The C-Br bond at the 5-position is generally more reactive towards oxidative addition than the more sterically hindered C-Br bond at the 2-position. This difference in reactivity allows for selective mono-functionalization under carefully controlled conditions.
Factors that influence the rate and selectivity of C-Br bond activation include:
The nature of the palladium catalyst and its ligands: Bulky electron-rich ligands can facilitate oxidative addition.
The electronic properties of the aromatic ring: Electron-withdrawing groups on the ring can make the C-Br bond more susceptible to activation.
Reaction temperature and solvent: These parameters can influence the kinetics and thermodynamics of the activation process.
Chemoselectivity and Regioselectivity in Reactions
The presence of two bromine atoms on the aromatic ring of this compound introduces challenges and opportunities related to chemoselectivity and regioselectivity .
Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary chemoselective challenge is to differentiate between the two bromine atoms. As discussed, the C5-Br bond is generally more reactive than the C2-Br bond in many reactions due to steric factors. This allows for selective mono-functionalization at the 5-position.
Regioselectivity is the preference for reaction at one position over another. In the context of this compound, it primarily refers to the selective reaction at either the C2 or C5 position. By carefully choosing the reaction conditions (e.g., catalyst, ligands, temperature), it is often possible to control which bromine atom reacts. For instance, using a less sterically demanding catalyst might allow for some reaction at the C2 position, while a bulkier catalyst would strongly favor the C5 position.
Influence of Stereochemistry on Reaction Outcomes
The stereochemistry of the chiral nonan-2-yl ester group in this compound can potentially influence the outcome of reactions occurring at the aromatic ring. While the chiral center is relatively distant from the reactive bromine atoms, it is possible for it to exert some degree of stereochemical control, particularly in reactions that involve the formation of new chiral centers or in reactions where the transition state geometry is sensitive to steric bulk.
This influence could manifest in several ways:
Diastereoselectivity: If a reaction at the aromatic ring creates a new stereocenter, the existing (S)-configuration of the nonan-2-yl group could favor the formation of one diastereomer over the other.
Enantioselectivity: In reactions involving chiral catalysts, the stereochemistry of the substrate can either match or mismatch with the chirality of the catalyst, potentially affecting the reaction rate and enantiomeric excess of the product.
Kinetic Resolution: If the reaction is performed with a chiral reagent or catalyst, it might be possible to achieve a kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other.
While the direct influence of the (2S)-nonan-2-yl group on the reactivity of the distant bromine atoms is likely to be subtle, it is a factor that should be considered, especially in the design of asymmetric syntheses.
Advanced Spectroscopic Characterization Beyond Identification
High-Resolution NMR Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and configuration of chiral molecules. For (2S)-Nonan-2-yl 2,5-dibromobenzoate, high-resolution NMR provides unambiguous evidence of its structure and stereochemistry.
The structural complexity of this compound, with its long alkyl chain and substituted aromatic ring, results in a ¹H NMR spectrum where signals may overlap. Two-dimensional (2D) NMR techniques are essential to resolve these complex spin systems and definitively assign each proton and carbon. wikipedia.orgnews-medical.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the nonyl group, COSY would show correlations between the methine proton at C2 and the adjacent methylene (B1212753) protons at C1 (methyl group) and C3, and subsequently trace the connectivity along the entire alkyl chain. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon-hydrogen pairs. It allows for the unambiguous assignment of each carbon atom in the nonyl chain and the aromatic ring by linking it to its attached proton's chemical shift. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds). Crucially, it would show a correlation between the methine proton of the nonyl group (H2) and the carbonyl carbon of the benzoate (B1203000) ester, confirming the ester linkage. It also helps in assigning the quaternary, bromine-substituted carbons in the aromatic ring by their correlation to the remaining aromatic protons. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOE contacts between the protons on C2 and C4 of the nonyl chain and the aromatic protons of the benzoate group can indicate the rotational conformation around the ester bond. numberanalytics.comnumberanalytics.com
Table 1: Illustrative ¹H and ¹³C NMR Data and 2D Correlations for this compound
| Atom Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations | Key COSY Correlations |
|---|---|---|---|---|
| Benzoate Moiety | ||||
| C=O | - | ~164 | H2 (nonyl), H4, H6 | - |
| C1' | - | ~135 | H6 | - |
| C2' (C-Br) | - | ~122 | H4 | - |
| C3' | ~7.85 (d) | ~134 | H4 | H4 |
| C4' | ~7.70 (dd) | ~132 | H6, H3' | H3', H6 |
| C5' (C-Br) | - | ~119 | H3', H4' | - |
| C6' | ~8.05 (d) | ~135 | H4' | H4' |
| Nonyl Moiety | ||||
| C1 | ~1.25 (d) | ~20 | H2, H3 | H2 |
| C2 | ~5.10 (m) | ~75 | C1, C3, C4, C=O | H1, H3 |
| C3 | ~1.60 (m) | ~35 | C1, C2, C4, C5 | H2, H4 |
| C4-C8 | ~1.30 (m) | ~22-32 | Adjacent C's | Adjacent H's |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. d=doublet, t=triplet, m=multiplet.
While standard NMR can confirm the structure, it cannot distinguish between enantiomers. Chiral recognition NMR experiments are employed for this purpose, typically involving a chiral auxiliary. nih.gov By reacting this compound with a chiral derivatizing agent (CDA), such as (R)- or (S)-Mosher's acid, a mixture of diastereomers would be formed. researchgate.net These diastereomers have distinct chemical and physical properties, leading to separate, distinguishable signals in the NMR spectrum. The integration of these signals allows for the determination of enantiomeric excess. mdpi.com
Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with the enantiomers of the analyte, inducing small but measurable differences in the chemical shifts of the protons near the stereocenter, allowing for enantiodiscrimination without chemical modification. nih.govmdpi.com
Chiroptical Spectroscopy for Configurational and Conformational Analysis
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are exceptionally sensitive to both the absolute configuration and the three-dimensional arrangement (conformation) of the molecule in solution. libretexts.org
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region. encyclopedia.pub The technique is highly effective for molecules containing a chromophore (a light-absorbing group) in close proximity to a stereocenter. In this compound, the 2,5-dibromobenzoate group serves as an excellent chromophore. rsc.org
The interaction between the electric transition dipole moments of the benzoate chromophore and the substituents on the chiral nonan-2-ol backbone gives rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the groups around the stereocenter, allowing for the unambiguous assignment of the (S)-configuration by comparing the experimental spectrum to one predicted by quantum-chemical calculations. units.it The dibromo substitution pattern significantly influences the energy of the electronic transitions and the intensity of the ECD spectrum.
Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of polarized light in the mid-infrared region. libretexts.orgyoutube.com VCD is sensitive to the chirality of the entire molecule, not just the environment around a chromophore. youtube.com It provides detailed information about the preferred conformation of the molecule in solution. rsc.org
For this compound, the VCD spectrum would exhibit distinct signals for various vibrational modes. The carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹, is often a strong and conformationally sensitive VCD band. The C-O stretching vibrations and the C-H bending modes of the chiral center are also diagnostic. By comparing the experimental VCD spectrum with spectra calculated for different possible conformations, the dominant solution-phase structure and the absolute configuration can be confirmed. acs.org
Table 2: Chiroptical Spectroscopy Summary for this compound
| Technique | Spectral Region | Key Functional Group Probed | Information Obtained |
|---|---|---|---|
| ECD | UV-Vis (200-400 nm) | 2,5-Dibromobenzoate | Absolute configuration at C2 |
Infrared and Raman Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa While not inherently sensitive to chirality, they are essential for confirming the presence of key functional groups and providing a vibrational "fingerprint" of the molecule. nih.gov
In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretch of the ester is expected around 1730 cm⁻¹. The C-O single bond stretches will appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches from the nonyl chain appear just below 3000 cm⁻¹. The C-Br stretches are typically observed at lower frequencies (700-500 cm⁻¹). nih.gov
Raman spectroscopy is particularly useful for observing symmetric, non-polar vibrations. odu.edu Therefore, the symmetric stretching of the aromatic ring and the C-Br bonds may yield more intense signals in the Raman spectrum compared to the IR spectrum. spectroscopyonline.com
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium | Medium |
| C-H Stretch (Aliphatic) | C-H | 2960-2850 | Strong | Strong |
| C=O Stretch (Ester) | -C(=O)O- | 1740-1720 | Strong | Medium |
| C=C Stretch (Aromatic) | Ar | 1600-1450 | Medium-Strong | Strong |
| C-O Stretch (Ester) | -O-C- | 1300-1100 | Strong | Weak |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-Mosher's acid |
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) serves as a powerful analytical tool for the definitive structural confirmation of "this compound" and for elucidating its characteristic fragmentation pathways. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the determination of elemental compositions for the molecular ion and its fragments. This level of precision is crucial for distinguishing between isobaric interferences and confirming the identity of the compound with a high degree of confidence.
The analysis of "this compound" by HRMS involves the ionization of the molecule, followed by the separation of ions based on their mass-to-charge ratio (m/z). The high resolving power of these instruments allows for the differentiation of ions with very similar masses.
Structural Confirmation through Accurate Mass Measurement
The primary goal of HRMS in this context is to verify the elemental composition of the parent molecule. The experimentally measured monoisotopic mass of the molecular ion is compared to the theoretically calculated mass. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.
For "this compound" (C₁₆H₂₂Br₂O₂), the expected isotopic pattern for the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a characteristic triplet in the mass spectrum, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.
Table 1: Theoretical and Observed Mass Data for the Molecular Ion of this compound
Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments performed on high-resolution instruments are instrumental in detailing the fragmentation pathways. In these experiments, the molecular ion of "this compound" is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
The fragmentation of the ester linkage is a key process. This can occur through several mechanisms, including McLafferty rearrangement and cleavage of the C-O bonds. The presence of two bromine atoms on the aromatic ring significantly influences the fragmentation, often leading to characteristic neutral losses and fragment ions.
Table 2: Major Fragment Ions of this compound Observed in High-Resolution Mass Spectrometry
The data obtained from HRMS, particularly the accurate mass measurements of both the precursor and product ions, provides unequivocal evidence for the structure of "this compound". nih.gov This detailed fragmentation analysis not only confirms the connectivity of the atoms within the molecule but also provides insight into its chemical stability and reactivity under mass spectrometric conditions.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No specific data is available for "(2S)-Nonan-2-yl 2,5-dibromobenzoate."
Prediction and Interpretation of Spectroscopic Data (e.g., ECD, VCD, NMR Chemical Shifts)
No specific data is available for "this compound."
Reaction Mechanism Elucidation through Computational Modeling
No specific data is available for "this compound."
Transition State Analysis and Activation Energy Calculations
No specific data is available for "this compound."
Solvent Effects on Reactivity and Stereoselectivity
No specific data is available for "this compound."
Conformational Landscape Exploration and Energy Minima Determination
No specific data is available for "this compound."
Molecular Dynamics Simulations for Dynamic Behavior
No specific data is available for "this compound."
No Publicly Available Research Found for this compound
Extensive searches of scientific databases and scholarly articles have revealed no specific published research on the chemical compound This compound . Consequently, a detailed article focusing on its applications in advanced organic materials and chemical methodologies, as per the requested outline, cannot be generated at this time.
The compound, which combines a chiral (S)-nonan-2-ol moiety with a dibrominated benzene (B151609) ring, possesses structural features that suggest potential utility in stereocontrolled synthesis and materials science. The chiral center could, in theory, serve as a directing group in asymmetric reactions, while the brominated aromatic ring offers sites for further chemical modification, such as cross-coupling reactions.
However, without specific studies on this molecule, any discussion of its role as a chiral auxiliary, a precursor to optically active materials, or an intermediate in natural product synthesis would be purely speculative. Scientific literature provides a wealth of information on related but distinct molecules. For instance, various chiral alcohols are employed as auxiliaries to control the stereochemical outcome of reactions, and brominated aromatic compounds are common building blocks in the synthesis of complex organic molecules and functional materials.
The absence of data for This compound means that no information can be provided on its use in the following areas:
Applications in Advanced Organic Materials and Chemical Methodologies
Synthetic Intermediates for Complex Natural Products and Bioactive Molecules:There are no published synthetic routes that utilize this compound as an intermediate for creating complex, biologically relevant molecules.
This lack of specific findings underscores that not every conceivable chemical structure has been synthesized or investigated. The field of chemistry is vast, and researchers prioritize work on compounds predicted to have significant or novel properties. It is possible that (2S)-Nonan-2-yl 2,5-dibromobenzoate has been synthesized in a private industrial setting without public disclosure, is part of ongoing unpublished research, or has simply not yet been identified as a compound of significant interest to the academic or industrial research communities.
Until such research is conducted and published, a scientifically accurate article on the specific applications of This compound cannot be written.
Prodrug Design and Bioconjugation (focus on chemical principles of ester linkages)
The ester functional group is a cornerstone in the design of prodrugs, which are inactive or less active derivatives of a drug that are converted into the active form within the body. scirp.orgscirp.org This approach is often employed to enhance the pharmacokinetic and pharmacodynamic properties of a parent drug, such as its solubility, stability, and bioavailability. scirp.orgscirp.org
The fundamental principle behind ester prodrugs lies in the enzymatic or chemical cleavage of the ester bond to release the active pharmaceutical ingredient. scirp.orgresearchgate.net The body's ubiquitous esterase enzymes can hydrolyze the ester linkage, making this a reliable mechanism for drug activation. scirp.org The rate of this hydrolysis can be fine-tuned by modifying the steric and electronic properties of the alcohol and carboxylic acid moieties of the ester. numberanalytics.com For instance, bulkier groups near the ester linkage can slow down the rate of hydrolysis, leading to a more sustained release of the drug. numberanalytics.com
In the context of bioconjugation, ester linkages serve as covalent tethers to link a drug molecule to a carrier, such as a polymer, peptide, or antibody. scirp.org This strategy is central to creating targeted drug delivery systems and other advanced therapeutic constructs. nih.gov For example, a drug can be attached to a water-soluble polymer via an ester bond to improve its solubility and circulation time. scirp.org The stability of the ester bond can be engineered to be sensitive to specific physiological conditions, such as the lower pH found in tumor microenvironments or within cellular lysosomes, allowing for site-specific drug release. researchgate.netnumberanalytics.com
Table 1: Illustrative Examples of Ester Prodrug Strategies
| Prodrug Strategy | Ester Linkage Function | Potential Advantage |
| Simple Ester Prodrugs | Masking a polar functional group (e.g., carboxylic acid or hydroxyl) | Increased lipophilicity and cell membrane permeability. numberanalytics.com |
| Sugar Ester Prodrugs | Attaching a sugar moiety to the drug | Enhanced water solubility and potential for targeted delivery via glucose transporters. scirp.orgscirp.org |
| Polymeric Ester Prodrugs | Linking the drug to a polymer backbone | Controlled and sustained release of the drug, reducing dosing frequency. scirp.orgscirp.org |
| pH-Sensitive Ester Prodrugs | Designed for hydrolysis at specific pH values | Targeted drug release in acidic environments like tumors or lysosomes. numberanalytics.com |
Role in Reaction Development and Methodology Improvement
Ester-containing compounds are pivotal in the development of new synthetic reactions and the refinement of existing chemical methodologies. Their reactivity and stability make them suitable as both substrates and intermediates in a wide array of chemical transformations.
In the field of catalysis, for example, novel ligands and substrates are continuously being developed to achieve higher efficiency, selectivity, and broader applicability of chemical reactions. Chiral esters are often employed as benchmark substrates in the development of new asymmetric catalytic methods. The enantioselective transformation of these esters can provide a clear measure of a catalyst's effectiveness.
Furthermore, the ester group itself can be a versatile handle for chemical modification. For instance, in the realm of transition metal-catalyzed cross-coupling reactions, the ester moiety can sometimes participate directly or be transformed into other functional groups that are more amenable to coupling. The development of methods for the direct use of esters in such reactions is an active area of research, as it offers a more atom-economical alternative to the use of more reactive species like acid chlorides or anhydrides. wikipedia.org
The presence of bromine atoms on the benzoate (B1203000) ring of a compound like this compound would also make it a candidate for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The development of new catalysts and conditions that can selectively functionalize such di-brominated systems would represent a significant methodological improvement.
Table 2: Potential Reactions in Methodology Development Involving an Ester like this compound
| Reaction Type | Role of the Ester Compound | Potential Outcome/Improvement |
| Asymmetric Hydrolysis | Chiral substrate | Evaluation of new enantioselective catalysts. |
| Cross-Coupling Reactions | Substrate with aryl bromide groups | Development of new catalysts for selective C-C or C-N bond formation. |
| Directed C-H Activation | Directing group | Functionalization of the aromatic ring at positions adjacent to the ester. |
| Transesterification | Substrate | Optimization of catalysts for the exchange of the alcohol moiety. wikipedia.org |
Future Research Directions and Outlook
Development of Novel Enantioselective Synthetic Routes
The precise synthesis of enantiomerically pure chiral esters is a cornerstone of modern organic chemistry. acs.orgmdpi.comencyclopedia.pub Future research should prioritize the development of efficient and highly selective methods for producing (2S)-Nonan-2-yl 2,5-dibromobenzoate.
One promising avenue is the use of catalytic asymmetric synthesis , which employs a chiral catalyst to construct the desired stereocenter. mdpi.com Research in this area could focus on developing novel nickel-catalyzed four-component couplings, which have shown success in the synthesis of other chiral esters from simple starting materials. acs.org Another powerful technique is dynamic kinetic resolution (DKR) , which combines a lipase (B570770) for enantioselective acylation with a metal catalyst for in situ racemization of the starting alcohol. encyclopedia.puborganic-chemistry.org This approach could be optimized for (S)-nonan-2-ol and 2,5-dibromobenzoic acid derivatives to achieve high yields and enantiomeric excesses. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Catalysts |
| Catalytic Asymmetric Synthesis | Creation of the chiral center using a chiral catalyst. | Nickel-based catalysts, chiral phosphine (B1218219) ligands. acs.orgnih.gov |
| Dynamic Kinetic Resolution | Combination of enzymatic resolution and in-situ racemization. | Lipases (e.g., from Pseudomonas stutzeri), Ruthenium complexes. encyclopedia.puborganic-chemistry.org |
Exploration of New Reactivity Profiles for Bromine and Ester Functions
The two bromine atoms on the benzene (B151609) ring and the ester functionality of this compound are ripe for exploration. The bromine atoms can serve as handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce new carbon-carbon bonds and create more complex molecular architectures. researchgate.netfrontiersin.org The study of selective substitution of one bromine atom over the other would also be a valuable endeavor, potentially leading to the synthesis of dissimilarly functionalized derivatives. mdpi.com
The ester group itself can be a target for various transformations. Beyond simple hydrolysis, research could investigate its use in transesterification reactions catalyzed by lipases or other enzymes, offering a green and selective method for modifying the alcohol portion of the molecule. organic-chemistry.org
Advanced Applications in Chiral Materials Science
Chiral molecules are at the forefront of materials science, with applications in optics, electronics, and enantioselective separations. msleelab.orgyoutube.com The unique structure of this compound makes it a promising candidate for the development of novel chiral materials.
Research in this area could explore the self-assembly of this and similar benzoate (B1203000) esters into supramolecular chiral nanostructures , such as twisted nanowires or gels. rsc.org These materials could find applications in enantioselective separation and as templates for the synthesis of other chiral materials. rsc.org Furthermore, the incorporation of this chiral ester into liquid crystal formulations could lead to the development of new antiferroelectric liquid crystals with tailored properties for display technologies. researchgate.net The chirality of the molecule can influence the helical twisting power and other mesomorphic properties of the resulting materials. researchgate.net
| Application Area | Potential Functionality |
| Supramolecular Chemistry | Self-assembly into chiral nanowires and gels. rsc.org |
| Liquid Crystals | Development of antiferroelectric liquid crystals. researchgate.net |
| Chiral Recognition | Enantioselective separation media. msleelab.orgrsc.org |
Integration of Computational and Experimental Studies for Deeper Understanding
To accelerate the discovery and optimization of the synthesis and applications of this compound, a synergistic approach combining experimental work with computational studies is essential. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the molecule, elucidate reaction mechanisms, and understand the origins of enantioselectivity in synthetic transformations. researchgate.netnih.gov
For instance, computational modeling can help in the design of chiral catalysts for its enantioselective synthesis by providing insights into the transition state energies of different stereochemical pathways. nih.gov Similarly, simulations can predict the self-assembly behavior of the molecule and the properties of the resulting chiral materials, guiding experimental efforts. researchgate.net This integrated approach has been successfully used to understand and control other complex chiral systems. frontiersin.orgnih.gov
Q & A
Basic Questions
Q. What experimental methods are recommended for determining the aqueous solubility of (2S)-Nonan-2-yl 2,5-dibromobenzoate?
- Methodological Answer : The shake flask method combined with UV-vis spectrophotometry is widely used. For example, dissolve the compound in a saturated aqueous solution, agitate mechanically at 298.15 K for 24 hours, and quantify solubility via UV-vis absorbance at 254 nm after filtration. Ensure temperature control and calibration against standard curves .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer :
- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis. Store in a dry, ventilated environment at 2–8°C to minimize thermal degradation .
- Handling : Use gloves and eye protection to avoid skin/eye contact. Work in a fume hood to limit inhalation of dust or vapors .
Q. What techniques are suitable for measuring the vapor pressure of this compound?
- Methodological Answer :
- Diaphragm Manometer Static Method : Measure pressure changes in a closed system at equilibrium.
- Knudsen Effusion Technique : Use a calibrated effusion cell to determine vapor pressure via mass loss over time.
Both methods require temperature stabilization (±0.1 K) and validation with reference compounds (e.g., n-alkanes) .
Advanced Research Questions
Q. How can discrepancies between differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data be resolved when studying phase transitions?
- Methodological Answer :
- Sample Purity : Verify via HPLC or GC-MS to exclude impurities affecting thermal behavior.
- Experimental Conditions : Use identical heating rates (e.g., 5 K/min) and sample masses (1–3 mg) in both techniques.
- Kinetic Effects : Model non-equilibrium transitions (e.g., glass transitions) using modulated DSC to deconvolute reversible and non-reversible events .
Q. What strategies address contradictions between computational solubility predictions and experimental results?
- Methodological Answer :
- Model Validation : Cross-check COSMO-RS or DFT-based predictions with empirical shake flask data. Adjust parameters like activity coefficients and dielectric constants.
- Multi-Method Triangulation : Combine UV-vis, NMR, and gravimetric analyses to confirm solubility values.
- Error Analysis : Quantify uncertainties in computational solvation free energy calculations (±1.5 kcal/mol) .
Q. How can enantiomeric purity be ensured during synthetic modifications of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to monitor enantiomeric excess.
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation conditions) or enzymatic resolution to preserve the (2S) configuration .
Key Considerations for Methodological Rigor
- Reproducibility : Document solvent lot numbers, instrument calibration dates, and ambient humidity levels during experiments .
- Data Triangulation : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and thermal (DSC) data to validate structural and thermodynamic conclusions .
- Contradiction Protocols : Predefine thresholds for acceptable data variance (e.g., ±5% for solubility measurements) and conduct root-cause analyses for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
